Cdk2 Activation Inhibition: A Unique Functional Distinction of AG-494 Versus AG-1478
AG-494 uniquely inhibits Cdk2 activation and induces G1/S phase cell cycle arrest, a functional property not shared by the more biochemically potent EGFR inhibitor AG-1478 [1]. In DHER-14 cells, AG-494 suppressed EGF-dependent Cdk2 activation and DNA synthesis, whereas AG-1478 failed to produce this effect despite being active as an EGFR kinase blocker in intact cells [2]. This functional divergence persists even when AG-494 is added 20 hours after EGF stimulation, a time point at which Cdk2 activation is maximal, indicating a mechanism that operates downstream of proximal EGFR signaling and is not recapitulated by alternative tyrphostins [3].
| Evidence Dimension | Inhibition of Cdk2 activation in DHER-14 cells |
|---|---|
| Target Compound Data | Complete inhibition of Cdk2 activation; effective when added 20 h post-EGF stimulation |
| Comparator Or Baseline | AG-1478 (IC50 = 3 nM for EGFR kinase): No inhibition of Cdk2 activation under identical conditions |
| Quantified Difference | Qualitative functional divergence (inhibition vs. no effect) |
| Conditions | DHER-14 cells expressing human EGFR; EGF stimulation; Cdk2 activation measured by histone H1 kinase activity |
Why This Matters
This functional distinction dictates experimental selection: researchers investigating EGFR-mediated cell cycle control must use AG-494 rather than AG-1478 to achieve Cdk2-dependent G1/S arrest.
- [1] Kleinberger-Doron N, Shelah N, Capone R, Gazit A, Levitzki A. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase. Exp Cell Res. 1998;241(2):340-351. View Source
- [2] Osherov N, Levitzki A. Tyrphostin AG 494 blocks Cdk2 activation. FEBS Lett. 1997;410(2-3):187-190. View Source
- [3] Osherov N, Levitzki A. Tyrphostin AG 494 blocks Cdk2 activation. FEBS Lett. 1997;410(2-3):187-190. (20 h timepoint data) View Source
